Cholesteryl butyrate can be sourced from natural fats and oils through chemical synthesis. It falls under the category of lipid-derived compounds and is particularly significant in pharmacological research due to its potential as a therapeutic agent. The compound has been studied extensively for its role in enhancing drug solubility and stability, making it a valuable component in pharmaceutical formulations.
Cholesteryl butyrate can be synthesized through several methods, with the most prominent being:
The synthesis process often requires specific conditions:
Cholesteryl butyrate participates in various chemical reactions:
These reactions are influenced by factors such as:
Cholesteryl butyrate exhibits several mechanisms of action:
Relevant data indicates that cholesteryl butyrate maintains its structural integrity during typical handling processes used in pharmaceutical applications .
Cholesteryl butyrate is utilized in various scientific fields:
Cholesteryl butyrate (CAS 521-13-1) is a sterol ester with the molecular formula C₃₁H₅₂O₂ and a molecular weight of 456.74 g/mol. Its structure comprises a cholesterol backbone esterified at the C3 hydroxyl position with butyric acid (butanoic acid), forming a cholesteryl butanoate molecule. This esterification significantly modifies the parent cholesterol's physicochemical properties: The polar hydroxyl group of cholesterol is replaced by a hydrophobic butyrate chain, enhancing lipid solubility and reducing melting point (98°C) compared to unmodified cholesterol [1] [6] [9]. The ester bond exhibits characteristic infrared absorption at 1,735 cm⁻¹ (C=O stretch) and 1,170 cm⁻¹ (C-O stretch), while nuclear magnetic resonance (NMR) spectroscopy shows distinct signals for the butyryl moiety’s methylene protons (-OCOCH₂CH₂CH₃) at δ 2.28 ppm (t, 2H) and methyl group at δ 0.92 ppm (t, 3H) [3]. The tetracyclic steroid nucleus and flexible alkyl side chain contribute to its ability to form liquid crystalline phases, a property exploited in thermoresponsive biosensors [3].
Table 1: Key Structural Features of Cholesteryl Butyrate
Structural Component | Chemical Characteristics | Analytical Signatures |
---|---|---|
Steroid nucleus | Rigid tetracyclic ring system | ¹H NMR (CDCl₃): δ 5.35 (m, 1H, C6-H) |
Butyrate ester group | -COOCH₂CH₂CH₃ | ¹³C NMR: δ 173.2 (C=O); IR: 1,735 cm⁻¹ |
Alkyl side chain | Isooctyl chain at C17 | ¹H NMR: δ 0.67 (s, 3H, C18-CH₃) |
Molecular conformation | Planar rings with β-oriented substituents | X-ray diffraction: monoclinic crystal lattice |
Cholesteryl butyrate is synthesized predominantly via esterification reactions between cholesterol and butyric acid derivatives. The primary methods include:
Solid Lipid Nanoparticle (SLN) Derivatives: Cholesteryl butyrate serves as a prodrug matrix in SLNs, prepared via warm microemulsion templating. A mixture of cholesteryl butyrate, phosphatidylcholine (Epikuron 200®), and sodium taurocholate (e.g., 70:25:5 w/w) is melted at 85°C, dispersed in cold water (μE/water ratio 1:7–1:10), and purified by tangential flow filtration. The resulting SLNs exhibit 80–120 nm diameter, zeta potential of -40 mV, and encapsulation efficiency >98% [4] [5] [8]. Varying the cholesteryl butyrate/phospholipid ratio (e.g., 60:40 to 90:10) controls nanoparticle crystallinity and drug release kinetics [5].
Table 2: Synthesis Methods for Cholesteryl Butyrate Derivatives
Method | Reaction Conditions | Yield (%) | Key Applications |
---|---|---|---|
Acid chloride | 0–25°C, pyridine/DCM, 24h | 85–92% | Bulk compound synthesis |
Steglich esterification | RT, DCC/DMAP, 24h | 90–95% | Lab-scale derivatives |
Enzymatic transesterification | 40°C, tert-butanol, 48h | 75–80% | Enantioselective synthesis |
SLN microemulsion | 85°C melt, cold dispersion | >98% encapsulation | Anticancer/anti-inflammatory SLNs |
Supercritical carbon dioxide (scCO₂) is a technologically relevant solvent for extracting and purifying cholesteryl esters due to its low critical temperature (31.1°C) and tunable solvation power. Cholesteryl butyrate exhibits pressure-dependent solubility in scCO₂, measured via dynamic flow gravimetry between 90–270 bar and 308.15–328.15 K [3]. Key findings include:
Solubility data are accurately modeled by:
Table 3: Solubility of Cholesteryl Butyrate in Supercritical CO₂
Pressure (bar) | Temperature (K) | Solubility (10⁻³ mol·mol⁻¹) | Cosolvent Enhancement (3% methanol) |
---|---|---|---|
100 | 308.15 | 0.12 ± 0.01 | 0.36 ± 0.03 |
160 | 318.15 | 0.45 ± 0.04 | 1.25 ± 0.11 |
200 | 328.15 | 0.68 ± 0.06 | 1.82 ± 0.15 |
270 | 318.15 | 1.80 ± 0.15 | 4.85 ± 0.40 |
Cholesteryl butyrate displays complex thermotropic behavior critical for SLN performance. Differential scanning calorimetry (DSC) reveals:
In lipid matrices, cholesteryl butyrate modifies phase behavior:
Table 4: Thermal Transitions of Cholesteryl Butyrate Systems
System | Phase Transition Temperatures (°C) | Enthalpy (J·g⁻¹) | Structural Implications |
---|---|---|---|
Pure cholesteryl butyrate | Cr → Sm: 78°C; Sm → Iso: 98°C | 45.2 (melting) | Smectic A mesophase stability |
SLN (70% chol-but/30% Epikuron) | Cr → Liquid: 62°C | 28.7 | Eutectic formation |
Hydrated bilayer (20% water) | Lamellar gel → Lamellar fluid: 45°C | 12.5 | Membrane fluidity modulation |
Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1